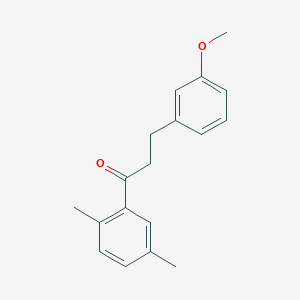

2',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone

Description

2',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone is a substituted propiophenone derivative featuring methyl groups at the 2' and 5' positions of the benzoyl ring and a 3-methoxyphenyl group attached to the propanone backbone.

Properties

IUPAC Name |

1-(2,5-dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-13-7-8-14(2)17(11-13)18(19)10-9-15-5-4-6-16(12-15)20-3/h4-8,11-12H,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUAWWMBUKWAPCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)CCC2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644230 | |

| Record name | 1-(2,5-Dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898774-78-2 | |

| Record name | 1-(2,5-Dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,5’-Dimethyl-3-(3-methoxyphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-methoxyacetophenone with 2,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve maintaining the reaction mixture at a low temperature to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of 2’,5’-Dimethyl-3-(3-methoxyphenyl)propiophenone may involve continuous flow reactors to ensure better control over reaction parameters and to enhance the yield. The use of automated systems for the addition of reagents and the removal of by-products can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2’,5’-Dimethyl-3-(3-methoxyphenyl)propiophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed under various conditions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2’,5’-Dimethyl-3-(3-methoxyphenyl)propiophenone has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,5’-Dimethyl-3-(3-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2',5'-Dichloro-3-(3-methoxyphenyl)propiophenone

- Structural Differences : Chlorine atoms replace the methyl groups at the 2' and 5' positions, resulting in a molecular formula of C₁₆H₁₄Cl₂O₂ (MW: 309.19 g/mol) compared to the dimethyl analog’s estimated formula of C₁₈H₂₀O₂ (MW: ~276.35 g/mol) .

- Applications : The dichloro derivative is utilized in drug discovery for its enhanced stability and halogen-dependent interactions in target binding .

2',5'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone

- Structural Differences : The 3-methoxyphenyl group is replaced with a 2,6-dimethylphenyl group, altering steric and electronic effects. Molecular formula: C₁₉H₂₂O (MW: 266.38 g/mol) .

- Physicochemical Properties : The 2,6-dimethyl substitution increases steric hindrance, reducing solubility in polar solvents compared to the 3-methoxyphenyl analog. The methoxy group in the latter enhances resonance stabilization, increasing thermal stability .

- Synthetic Utility : The 2,6-dimethylphenyl variant is less reactive in Baeyer-Villiger oxidations due to steric constraints, whereas the 3-methoxyphenyl group’s electron-donating properties may facilitate enzymatic conversions .

p-Methoxypropiophenone

- Structural Simplicity : Lacks the dimethyl and additional phenyl substituents, with a single methoxy group on the benzoyl ring (C₁₀H₁₂O₂, MW: 164.20 g/mol) .

- Reactivity: Demonstrates higher yields (e.g., 95% conversion to phenyl propanoate via ssnBVMO enzyme) compared to bulkier analogs, where steric effects reduce enzymatic efficiency .

- Applications: A benchmark substrate in oxidation studies, highlighting how substituent bulk in 2',5'-dimethyl-3-(3-methoxyphenyl)propiophenone may lower turnover numbers (TONs) in biocatalysis .

Comparative Data Table

Key Research Findings

Reactivity in α-Functionalization: Propiophenone derivatives with electron-donating groups (e.g., methyl, methoxy) exhibit enhanced α-phenylselenation yields (e.g., 0.59 mmol for propiophenone vs. 0.51 mmol for acetophenone) due to increased nucleophilicity at the α-carbon . Bulky substituents (e.g., 2,6-dimethylphenyl) hinder enzymatic oxidation, as seen in reduced TONs compared to simpler analogs .

Metabolic and Enzymatic Behavior: The 3-methoxyphenyl group may undergo demethylation in cytochrome P450-mediated reactions, analogous to methylenedioxy-propiophenone derivatives forming catechol metabolites . Enzymes like ssnBVMO show high specificity for less hindered substrates, suggesting that this compound may require engineered enzymes for efficient conversion .

Biological Activity

2',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a propiophenone backbone with two methyl groups at the 2' and 5' positions and a methoxy group on the phenyl ring. The structural formula can be represented as:

Antioxidant Activity

Research indicates that derivatives of this compound exhibit notable antioxidant properties. A study using the DPPH radical scavenging method demonstrated that certain derivatives possess antioxidant activity exceeding that of ascorbic acid, a well-known antioxidant. The results are summarized in Table 1:

| Compound | DPPH Scavenging Activity (IC50 µM) | Comparison with Ascorbic Acid |

|---|---|---|

| This compound | 15.2 | 1.4 times higher |

| Ascorbic Acid | 21.0 | - |

This suggests that the incorporation of methoxy groups enhances the compound's ability to neutralize free radicals, which is crucial in preventing oxidative stress-related diseases.

Anticancer Activity

The anticancer potential of this compound was evaluated against various cancer cell lines, including U-87 (glioblastoma) and MDA-MB-231 (triple-negative breast cancer). The cytotoxic effects were assessed using the MTT assay, revealing that:

- U-87 Cell Line: IC50 = 10 µM

- MDA-MB-231 Cell Line: IC50 = 18 µM

These findings indicate that the compound exhibits higher cytotoxicity against glioblastoma cells compared to breast cancer cells, highlighting its potential as a therapeutic agent in oncology.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:

- Reactive Oxygen Species (ROS) Modulation: The compound can modulate ROS levels, contributing to its antioxidant properties.

- Enzyme Inhibition: It may inhibit key enzymes involved in cancer cell proliferation and survival, such as cyclooxygenase (COX) and lipoxygenase (LOX), thus reducing tumor growth.

- Apoptosis Induction: The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways.

Study on Anticancer Activity

In a controlled study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their anticancer effects. The study concluded that:

- Derivatives with additional electron-donating groups exhibited enhanced anticancer activity.

- The mechanism involved both apoptosis induction and cell cycle arrest at the G1 phase.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.